molecular formula C25H23N3O4 B5099782 N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide

N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide

Cat. No.: B5099782
M. Wt: 429.5 g/mol
InChI Key: KNHPORXPZWRSCI-UHFFFAOYSA-N
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Description

N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its benzamide structure, which is a common motif in many biologically active molecules.

Properties

IUPAC Name

N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-2-22(29)28-21-11-7-6-10-20(21)23(30)25(32)27-19-14-12-18(13-15-19)24(31)26-16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,31)(H,27,32)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHPORXPZWRSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of recoverable catalysts, as mentioned in the synthetic routes, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.

    Medicine: The benzamide structure is common in many pharmaceuticals, suggesting potential medicinal applications.

    Industry: It can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide is not well-documented. like other benzamide derivatives, it may interact with various molecular targets and pathways, potentially affecting enzyme activity, receptor binding, or other biochemical processes.

Comparison with Similar Compounds

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